Rivastigmine Tartrate

Description

Properties

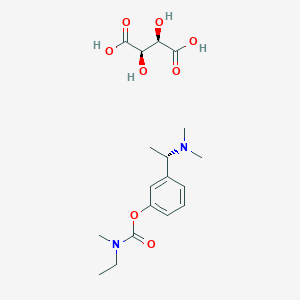

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m01/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHQHAUAXRMMOT-MBANBULQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)[C@H](C)N(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129101-54-8 | |

| Record name | Rivastigmine tartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129101-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rivastigmine tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129101548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-(dimethylamino)ethyl]phenyl ester, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIVASTIGMINE TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IY2357JPE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Neuroprotective Effects of Rivastigmine Tartrate in Neuronal Cell Culture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivastigmine, a carbamate derivative, is a well-established acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitor used for the symptomatic treatment of mild to moderate dementia associated with Alzheimer's disease (AD) and Parkinson's disease.[1][2][3][4] Its primary clinical effect is attributed to the enhancement of cholinergic neurotransmission by increasing the synaptic availability of acetylcholine.[1][3] However, a growing body of in vitro evidence suggests that rivastigmine tartrate possesses direct neuroprotective properties that are independent of its cholinesterase-inhibiting activity. These effects, observed in various neuronal cell culture models, point towards its potential to modify the underlying neurodegenerative processes.[5]

This technical guide provides a comprehensive overview of the neuroprotective effects of this compound in neuronal cell culture. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of this compound has been quantified across several studies, demonstrating its positive impact on neuronal viability, morphology, and synaptic integrity. The following tables summarize these findings.

Table 1: Effects of Rivastigmine on Neuronal Viability and Cell Death

| Cell Line/Culture | Rivastigmine Concentration | Treatment Duration | Outcome | Quantitative Result | Reference |

| SH-SY5Y | 100 µM | Not Specified | Decreased cell death | 40% decrease | [6] |

| Primary Rat Cortical Neurons | 5 µM | 48 hours | Increased relative cell viability | Strong increase (specific percentage not stated) | [7][8] |

| Primary Rat Cortical Neurons | 10 µM | 48 hours | Increased relative cell viability | Strong increase (specific percentage not stated) | [7][8] |

Table 2: Effects of Rivastigmine on Neuronal Morphology and Synaptic Markers

| Cell Line/Culture | Rivastigmine Concentration | Treatment Duration | Parameter Measured | Quantitative Result | Reference |

| PC12 Cells | 10 µM | 24 hours | NGF-induced neurite outgrowth | Significant enhancement | [9] |

| PC12 Cells | 100 µM | 24 hours | NGF-induced neurite outgrowth | Significant enhancement | [9] |

| Primary Rat Cortical Neurons | 20 µM | 24 hours | Neurite length | ~3-fold increase (135µm vs 43µm in vehicle) | [7] |

| Primary Rat Cortical Neurons | 5 µM | 48 hours | Neuron-specific enolase (NSE) levels | 150% increase vs. vehicle | [7] |

| Primary Rat Cortical Neurons | 10 µM | 48 hours | Neuron-specific enolase (NSE) levels | 190% increase vs. vehicle | [7] |

| Primary Rat Cortical Neurons | 5 µM | 48 hours | SNAP-25 levels | 170% increase vs. vehicle | [7] |

| Primary Rat Cortical Neurons | 10 µM | 48 hours | SNAP-25 levels | 210% increase vs. vehicle | [7] |

Table 3: Effects of Rivastigmine on APP Processing

| Cell Line/Culture | Rivastigmine Concentration | Outcome | Key Findings | Reference |

| Rat PC12 Cells & Primary Human Brain Cultures | Dose-dependent | Promoted α-secretase activity | Upregulation of ADAM-9, -10, and -17 levels | [10][11] |

Key Signaling Pathways and Mechanisms of Action

Rivastigmine's neuroprotective effects are mediated through multiple signaling pathways, extending beyond its primary function as a cholinesterase inhibitor.

Enhancement of Cholinergic Signaling

The principal mechanism of rivastigmine is the inhibition of both AChE and BuChE, leading to increased levels of acetylcholine in the synaptic cleft.[1][3] This enhanced cholinergic signaling is crucial for cognitive function and is believed to contribute to the symptomatic relief observed in AD patients.

Modulation of Amyloid Precursor Protein (APP) Processing

Rivastigmine has been shown to direct the processing of amyloid precursor protein (APP) towards the non-amyloidogenic α-secretase pathway.[10][11] By upregulating the levels of α-secretases such as ADAM-9, ADAM-10, and ADAM-17, rivastigmine promotes the cleavage of APP to produce the neuroprotective soluble APPα (sAPPα) fragment, thereby precluding the generation of the neurotoxic amyloid-β (Aβ) peptide.[10][11]

Induction of the Heat Shock Response

In neuronal-like cell lines such as SH-SY5Y, rivastigmine has been demonstrated to induce the cellular heat shock response.[6] It enhances the activation of the heat shock transcription factor (Hsf1) through multimerization and phosphorylation.[6] This leads to an increased expression of heat shock proteins like Hsp70, which play a crucial role in combating proteotoxicity and amyloid aggregation, thereby conferring neuroprotection.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols cited in the literature.

Primary Neuronal Cell Culture

Primary cortical neurons are a widely used model to study neurodegenerative processes.

Source: Embryonic day 16 Sprague-Dawley rats.[7]

Protocol:

-

Tissue Harvest: Cerebral cortices are dissected from embryonic day 16 rat pups.[7]

-

Dissociation: The tissue is mechanically dissociated by trituration.[12]

-

Plating: Cells are seeded into poly-D-lysine-coated tissue culture plates.[12]

-

Culture Medium: Cells are maintained in Neurobasal medium supplemented with B27 serum replacement, an antibiotic cocktail, and basic fibroblast growth factor (bFGF).[12]

-

Rivastigmine Treatment: At day 12-14 in vitro, the culture medium is replaced with fresh medium containing either vehicle or the desired concentration of this compound (e.g., 5 µM, 10 µM, 20 µM).[7]

-

Incubation: Cells are treated for a specified duration (e.g., 24 or 48 hours) before being harvested for analysis.[7]

Neuronal Cell Lines

1. PC12 Cells: A rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of Nerve Growth Factor (NGF).

Protocol for Neurite Outgrowth Assay:

-

Cell Culture: PC12 cells are cultured under standard conditions.

-

Treatment: Cells are treated with NGF in the absence or presence of varying concentrations of this compound (e.g., 0.1–100 μM) for 24 hours.[9]

-

Analysis: Neurite outgrowth is quantified by measuring the length of neurites.[9]

2. SH-SY5Y Cells: A human neuroblastoma cell line often used to model neuronal function and neurotoxicity.

Protocol for Neuroprotection Assay:

-

Cell Culture: SH-SY5Y cells are cultured in appropriate media.

-

Treatment: Cells are exposed to various concentrations of rivastigmine to assess its protective effects against a toxic insult or to measure its direct effects on cellular defense mechanisms like the heat shock response.[6]

-

Analysis: Cell viability and markers of the heat shock response (e.g., Hsf1 activation, Hsp70 expression) are measured.[6]

Experimental Workflow for Assessing Neuroprotective Effects

The general workflow for investigating the neuroprotective effects of rivastigmine in cell culture involves several key stages, from cell culture to data analysis.

Conclusion

The in vitro evidence strongly supports a neuroprotective role for this compound that extends beyond its well-documented effects on cholinergic transmission. Through the modulation of APP processing, enhancement of neuronal morphology and synaptic integrity, and induction of cellular stress responses, rivastigmine demonstrates the potential to impact the underlying pathology of neurodegenerative diseases. The data and protocols summarized in this guide offer a solid foundation for further research into the disease-modifying capabilities of rivastigmine and the development of novel neuroprotective therapies.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Rivastigmine for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of P-glycoprotein in mediating rivastigmine effect on amyloid-β brain load and related pathology in Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acteylcholinesterase inhibitor rivastigmine enhances cellular defenses in neuronal and macrophage-like cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel effect of rivastigmine on presynaptic proteins and neuronal viability in a neurodegeneration model of fetal rat primary cortical cultures and its implication in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel effect of rivastigmine on pre-synaptic proteins and neuronal viability in a neurodegeneration model of fetal rat primary cortical cultures and its implication in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cholinesterase inhibitor rivastigmine enhances nerve growth factor-induced neurite outgrowth in PC12 cells via sigma-1 and sigma-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rivastigmine modifies the α-secretase pathway and potentially early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

In Vivo Efficacy of Rivastigmine Tartrate in Alzheimer's Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of rivastigmine tartrate in various animal models of Alzheimer's disease (AD). It is designed to be a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.

Core Mechanism of Action

This compound is a well-established acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitor. Its primary therapeutic effect in Alzheimer's disease stems from its ability to increase the levels of acetylcholine, a neurotransmitter crucial for memory and cognitive functions, in the brain.[1][2][3][4] By inhibiting the enzymes that break down acetylcholine, rivastigmine enhances cholinergic neurotransmission.[1]

Beyond its cholinergic effects, emerging evidence suggests that rivastigmine may also modulate the processing of amyloid precursor protein (APP) through a non-amyloidogenic pathway.[5][6][7][8] This involves the upregulation of α-secretase activity, which cleaves APP in a manner that precludes the formation of neurotoxic amyloid-beta (Aβ) peptides.[5][6][7][8] This secondary mechanism suggests a potential disease-modifying role for rivastigmine.

Signaling Pathways

The following diagram illustrates the dual mechanism of action of this compound.

Dual mechanism of action of this compound.

Data Presentation: In Vivo Efficacy

The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of this compound in various Alzheimer's disease animal models.

Behavioral Studies

| Animal Model | Behavioral Test | Treatment Group | Dose/Duration | Key Finding | Quantitative Data (Mean ± SEM/SD) |

| Scopolamine-induced Amnesia (Rats) | Passive Avoidance (Step-down) | Control | Saline | Normal memory retention | Latency (day 2): ~160s |

| Scopolamine (Model) | 1 mg/kg | Impaired memory | Latency (day 2): ~40s | ||

| Rivastigmine | 1 mg/kg | Improved memory | Latency (day 2): ~140s[9] | ||

| 3xTg-AD Mice | Morris Water Maze | Wild-type | Vehicle | Normal spatial learning | Escape Latency (Day 5): ~20s |

| 3xTg-AD | Vehicle | Impaired spatial learning | Escape Latency (Day 5): ~40s | ||

| 3xTg-AD + Rivastigmine | 2 mg/kg/day for 3 weeks | Improved spatial learning | Escape Latency (Day 5): ~25s | ||

| AlCl3-induced AD (Rats) | Morris Water Maze | Control | Saline | Normal spatial learning | Escape Latency (Day 4): ~15s |

| AlCl3 (Model) | 100 mg/kg/day for 6 weeks | Impaired spatial learning | Escape Latency (Day 4): ~70s[10] | ||

| AlCl3 + Rivastigmine | 2.5 mg/kg | Improved spatial learning | Escape Latency (Day 4): ~30s |

Biochemical Studies

| Animal Model | Brain Region | Biomarker | Treatment Group | Dose/Duration | Key Finding | Quantitative Data (Mean ± SEM/SD) |

| Aged Rats | Whole Brain | AChE Activity | Adult Control | Saline | Normal AChE activity | ~0.4 U/mg protein |

| Aged Control | Saline | Increased AChE activity | ~0.6 U/mg protein | |||

| Aged + Rivastigmine | 0.3 mg/kg/day for 36 days | Decreased AChE activity | ~0.3 U/mg protein[11] | |||

| 3xTg-AD Mice | Hippocampus | Soluble Aβ42 | 3xTg-AD | Vehicle | High Aβ42 levels | ~150 pg/mg tissue |

| 3xTg-AD + Rivastigmine | 2 mg/kg/day for 21 days | Reduced Aβ42 levels | ~100 pg/mg tissue | |||

| APP/PS1 Mice | Plasma | Aβ40 | APP/PS1 | Vehicle | High Aβ40 levels | ~250 pg/mL |

| APP/PS1 + Rivastigmine | 1 mg/kg/day for 4 weeks | Reduced Aβ40 levels | ~150 pg/mL[12] |

Histopathological Studies

| Animal Model | Brain Region | Staining Method | Treatment Group | Dose/Duration | Key Finding | Quantitative Data (Mean ± SEM/SD) |

| 5xFAD Mice | Cortex | Thioflavin S | 5xFAD | Vehicle | High plaque load | Plaque Area (%): ~8% |

| 5xFAD + Rivastigmine | 2 mg/kg/day for 8 weeks | Reduced plaque load | Plaque Area (%): ~4% | |||

| Tau Transgenic (L1) Mice | Cortex | p-Tau (AT8) | L1 | Vehicle | High tau pathology | p-Tau Positive Cells: ~300/mm² |

| L1 + Rivastigmine | 0.5 mg/kg/day for 11 weeks | Reduced tau pathology | p-Tau Positive Cells: ~200/mm² |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Animal Models

-

Scopolamine-Induced Amnesia Model: This model is used to induce a transient cholinergic deficit and cognitive impairment.

-

Aluminum Chloride (AlCl3)-Induced Model: Chronic exposure to AlCl3 is used to induce oxidative stress, cholinergic dysfunction, and Aβ-like deposits.

-

Species: Rats.

-

Procedure: Administer AlCl3 (70-100 mg/kg, orally or intraperitoneally) daily for 4-8 weeks.[10]

-

-

Transgenic Mouse Models:

-

3xTg-AD: Expresses three mutations (APP Swedish, MAPT P301L, and PSEN1 M146V) leading to both Aβ and tau pathology.[16][17][18]

-

APP/PS1: Co-expresses a chimeric mouse/human APP with the Swedish mutation and a mutant human presenilin 1. This model develops significant amyloid plaque pathology.[19][20][21]

-

5xFAD: Expresses five familial AD mutations in APP and PSEN1, leading to rapid and aggressive amyloid pathology.[22][23][24]

-

Behavioral Assays

This test assesses hippocampal-dependent spatial learning and memory.

-

Apparatus: A circular pool (120-180 cm in diameter) filled with opaque water. A hidden platform is submerged just below the water surface.

-

Procedure:

-

Acquisition Phase (4-5 days): Mice are given 4 trials per day to find the hidden platform from different starting positions. The time to find the platform (escape latency) and the path taken are recorded.

-

Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured.[25][26][27]

-

This test evaluates fear-motivated learning and memory.

-

Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

-

Procedure:

-

Training: The mouse is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.

-

Retention Test (24 hours later): The mouse is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.[28][29][30][31]

-

This maze is used to assess spatial working and reference memory.

-

Apparatus: A central platform with eight arms radiating outwards. Food rewards are placed at the end of some or all arms.

-

Procedure:

Biochemical Assays

-

Principle: Measures the rate of acetylcholine breakdown by AChE in brain tissue homogenates.

-

Procedure:

-

Homogenize brain tissue (e.g., hippocampus, cortex) in a suitable buffer.

-

Incubate the homogenate with a substrate (e.g., acetylthiocholine) and a chromogen (e.g., DTNB).

-

Measure the change in absorbance over time at a specific wavelength (e.g., 412 nm) using a spectrophotometer. The rate of color change is proportional to AChE activity.

-

Histopathological Analysis

This method is used to visualize neurofibrillary tangles, senile plaques, and nerve fibers.

-

Procedure:

This stain is used to identify amyloid deposits.

-

Procedure:

Experimental Workflow

The following diagram provides a generalized workflow for a preclinical in vivo study of this compound.

Generalized preclinical in vivo study workflow.

References

- 1. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Rivastigmine, a brain-region selective acetylcholinesterase inhibitor for treating Alzheimer's disease: review and current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacology of rivastigmine: a new-generation acetylcholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rivastigmine modifies the α-secretase pathway and potentially early Alzheimer's disease [scholarworks.indianapolis.iu.edu]

- 6. Rivastigmine modifies the α-secretase pathway and potentially early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholars.uky.edu [scholars.uky.edu]

- 8. Rivastigmine lowers Aβ and increases sAPPα levels, which parallel elevated synaptic markers and metabolic activity in degenerating primary rat neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of rivastigmine and memantine alone and in combination on learning and memory in rats with scopolamine-induced amnesia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The effects of rivastigmine plus selegiline on brain acetylcholinesterase, (Na, K)-, Mg-ATPase activities, antioxidant status, and learning performance of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthetic and Natural Bioactive Molecules in Balancing the Crosstalk among Common Signaling Pathways in Alzheimer’s Disease: Understanding the Neurotoxic Mechanisms for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. Scopolamine amnesia of passive avoidance: a deficit of information acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Systematic Phenotyping and Characterization of the 3xTg-AD Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cognitive Impairment in the 3xTg-AD Mouse Model of Alzheimer’s Disease is Affected by Aβ-ImmunoTherapy and Cognitive Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Geroprotective interventions in the 3xTg mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. psychogenics.com [psychogenics.com]

- 20. Comprehensive behavioral characterization of an APP/PS-1 double knock-in mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. metris.nl [metris.nl]

- 22. Blood-based Aβ42 increases in the earliest pre-pathological stage before decreasing with progressive amyloid pathology in preclinical models and human subjects: opening new avenues for prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A novel human tau knock-in mouse model reveals interaction of Abeta and human tau under progressing cerebral amyloidosis in 5xFAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Aged rats learn Morris Water maze using non-spatial search strategies evidenced by a parameter-based algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 28. docs.abcam.com [docs.abcam.com]

- 29. Bielschowsky’s silver stain protocol | Abcam [abcam.com]

- 30. Bennhold's Congo Red Staining Protocol for Amyloid - IHC WORLD [ihcworld.com]

- 31. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]

- 32. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 33. Bielschowsky's Silver Staining Protocol for Nerve Fibers, Axons, Neurofibrillary Tangles and Senile Plaques - IHC WORLD [ihcworld.com]

- 34. Bielschowsky’s Silver Stain for Alzheimer’s [nsh.org]

The Role of Rivastigmine Tartrate in Cholinergic Pathways: A Technical Guide

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive functions, including memory and learning.[1][2] One of the earliest and most consistent neurochemical deficits observed in AD is the degeneration of cholinergic neurons, particularly in the basal forebrain, which leads to a significant reduction in the neurotransmitter acetylcholine (ACh) in the cerebral cortex and hippocampus.[3] This "cholinergic hypothesis" posits that the loss of cholinergic signaling is a critical factor in the cognitive and behavioral symptoms of AD.[1] Rivastigmine tartrate is a therapeutic agent designed to address this cholinergic deficit by enhancing the availability of acetylcholine at the synaptic cleft.

This technical guide provides an in-depth examination of the mechanism of action of rivastigmine, focusing on its interaction with cholinergic pathways. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological and experimental processes.

Core Mechanism of Action: Dual and Pseudo-Irreversible Inhibition

Rivastigmine is a parasympathomimetic agent that functions as a cholinesterase inhibitor.[4] Its primary therapeutic effect is achieved by increasing the concentration of acetylcholine in the brain, thereby enhancing cholinergic function.[4][5][6] The mechanism of rivastigmine is distinguished by two key features:

-

Dual Enzyme Inhibition : Unlike selective inhibitors such as donepezil, rivastigmine inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[7][8][9] While AChE is the primary enzyme responsible for ACh hydrolysis in healthy brains, BuChE activity becomes more significant in the AD brain, especially in later stages, as AChE levels decline.[6] By inhibiting both enzymes, rivastigmine ensures a more comprehensive and sustained increase in synaptic ACh levels.[6]

-

Pseudo-Irreversible Binding : Rivastigmine is classified as an intermediate-acting or "pseudo-irreversible" inhibitor.[7][10] It forms a covalent carbamate complex with the active site of the cholinesterase enzymes.[7][11] This complex is slow to hydrolyze, resulting in a prolonged inhibition of the enzyme that can last for up to 10 hours, significantly longer than the drug's short plasma half-life of approximately 1.5 hours.[9][10] This sustained inhibition provides continuous enhancement of cholinergic neurotransmission.

Quantitative Data on Rivastigmine's Activity

The efficacy of rivastigmine has been quantified through various in vitro and in vivo studies. The following tables summarize key data regarding its inhibitory potency and effects on brain acetylcholine levels.

Table 1: In Vitro Inhibitory Potency of Rivastigmine and Comparators

| Compound | Target Enzyme | IC₅₀ (nM) | Species/Source | Reference |

| Rivastigmine | AChE | 4.3 | Rat Brain | [5] |

| BuChE | 31 | Rat Brain | [5] | |

| AChE | 4,150 | Not Specified | [12] | |

| BuChE | 37 | Not Specified | [12] | |

| Donepezil | AChE | 6.7 | Rat Brain | [5] |

| BuChE | 7,400 | Rat Brain | [5] | |

| Physostigmine | AChE | 0.67 | Not Specified | [13] |

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Kinetic Data for Rivastigmine Inhibition

| Enzyme | Carbamylation Rate (kᵢ) (M⁻¹ min⁻¹) | Source | Reference |

| Human AChE | 3,300 | Human | [11][14] |

| Human BuChE | 90,000 | Human | [11][14] |

| Torpedo californica AChE | 2.0 | T. californica | [11][14] |

kᵢ represents the bimolecular rate constant for the carbamylation of the enzyme, indicating the speed of inhibition.

Table 3: In Vivo Effects of Rivastigmine on Brain Acetylcholine Levels

| Study Model | Rivastigmine Dose/Concentration | Effect on ACh Levels | Measurement Location | Reference |

| AChE Knockout Mice | 1 and 10 µM (infused) | Doubled extracellular ACh levels | Hippocampus | [5][8][15] |

| Healthy Volunteers | 3 mg (single oral dose) | 40% maximal inhibition of CSF AChE at 2.4 hours | Cerebrospinal Fluid (CSF) | [16] |

Signaling Pathways and Mechanism of Inhibition

The following diagrams illustrate the cholinergic synapse and the inhibitory action of rivastigmine.

Caption: Cholinergic Synapse Signaling Pathway.

Caption: Mechanism of Rivastigmine Inhibition in the Synapse.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the activity of rivastigmine.

Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to measure cholinesterase activity.[17]

-

Principle : The assay measures the activity of AChE or BuChE by quantifying the production of thiocholine. Acetylthiocholine (the substrate) is hydrolyzed by the enzyme into thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring its absorbance at 410-412 nm.[17] The rate of color production is proportional to the enzyme's activity.

-

Reagents :

-

Procedure :

-

Assays are typically performed in a 96-well microplate.[17]

-

To each well, add 162 µL of the DTNB solution.[17]

-

Add 8 µL of the rivastigmine solution (or buffer/vehicle for control wells).[17]

-

Add 50 µL of the enzyme solution to all wells except the blank.[17]

-

Pre-incubate the plate for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 23°C or 37°C) to allow the inhibitor to interact with the enzyme.[17]

-

Initiate the reaction by adding 30 µL of the ATCI substrate solution to all wells.[17]

-

Immediately measure the change in absorbance at 410 nm over time (e.g., every 30 seconds for 5 minutes) using a microplate reader.[17]

-

-

Data Analysis :

-

Calculate the rate of reaction (ΔAbsorbance/minute).

-

Determine the percentage of inhibition for each rivastigmine concentration relative to the control (uninhibited) enzyme activity.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[17]

-

Protocol 2: In Vivo Microdialysis for Brain Acetylcholine Measurement

This technique allows for the sampling of neurotransmitters from the extracellular fluid of specific brain regions in freely moving animals.[15]

-

Principle : A microdialysis probe, which has a semipermeable membrane at its tip, is surgically implanted into a target brain region (e.g., the hippocampus).[8] The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters in the extracellular space diffuse across the membrane into the aCSF, which is then collected as a "dialysate" for analysis.

-

Procedure :

-

Animal Surgery : Anesthetize the animal (e.g., a mouse or rat) and surgically implant a guide cannula targeting the hippocampus or another region of interest.

-

Recovery : Allow the animal to recover from surgery for a defined period.

-

Probe Insertion : On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion : Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection : Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of extracellular ACh levels.

-

Drug Administration : Administer rivastigmine (e.g., via intraperitoneal injection, oral gavage, or infused directly through the probe).

-

Post-Treatment Collection : Continue to collect dialysate samples to measure the change in ACh levels over time.

-

-

Sample Analysis :

-

The collected dialysate samples have very low concentrations of ACh.

-

Analysis is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD), which is highly sensitive.

-

-

Data Analysis :

-

Quantify the ACh concentration in each sample.

-

Express the post-treatment ACh levels as a percentage of the pre-treatment baseline levels to determine the effect of rivastigmine.

-

Experimental and Logical Workflows

The following diagrams provide a visual representation of the experimental workflows.

Caption: Experimental Workflow for In Vitro AChE Inhibition Assay.

Caption: Experimental Workflow for In Vivo Microdialysis.

Conclusion

This compound plays a significant role in the symptomatic treatment of dementia by directly intervening in cholinergic pathways. Its dual inhibition of both AChE and BuChE, combined with its pseudo-irreversible binding mechanism, ensures a robust and sustained increase in synaptic acetylcholine levels.[5][6][7] This enhancement of cholinergic neurotransmission helps to compensate for the neuronal loss characteristic of Alzheimer's disease, leading to improvements in cognitive function.[5][7] The quantitative data from in vitro and in vivo studies consistently demonstrate its potent inhibitory activity and its efficacy in elevating brain acetylcholine. The experimental protocols detailed herein provide a foundation for the continued investigation and characterization of cholinesterase inhibitors in the field of neurodegenerative disease research.

References

- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Cholinergic Signaling in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Effects of rivastigmine and donepezil on brain acetylcholine levels in acetylcholinesterase-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rivastigmine [bionity.com]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Screening of Rivastigmine Tartrate Derivatives for Enhanced Therapeutic Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder and the most common cause of dementia.[1][2][3] A key pathological hallmark of AD is the decline in cholinergic neurotransmission due to the breakdown of the neurotransmitter acetylcholine (ACh) by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2][3][4] Rivastigmine, a dual inhibitor of both AChE and BChE, is an established therapeutic agent that provides symptomatic relief by increasing the availability of ACh in the brain.[1][2][3][5][6] However, the complex and multifactorial nature of AD, which also involves amyloid-beta (Aβ) plaque formation, neurofibrillary tangles, and oxidative stress, necessitates the development of multi-target-directed ligands.[1][2][3][7] This has spurred research into novel rivastigmine derivatives designed to not only inhibit cholinesterases but also to counteract other key pathological pathways of AD.[1][2][3][8] This technical guide details the preliminary screening methodologies for novel rivastigmine derivatives, presenting key data and experimental protocols to evaluate their enhanced efficacy.

Synthesis of Rivastigmine Derivatives

A promising strategy in the development of novel rivastigmine derivatives is the creation of hybrid molecules that conjugate the pharmacophoric moiety of rivastigmine with other functional units.[1][2][3] An example of this is the synthesis of rivastigmine-hydroxyphenylbenzimidazole (RIV-BIM) hybrids.[1][2][3] The benzimidazole (BIM) moiety is incorporated for its potential to inhibit Aβ aggregation, provide antioxidant effects, and chelate metal ions.[1][2][3]

The general synthesis involves a multi-step process that begins with the synthesis of the hydroxyphenylbenzimidazole-carboxylic acid intermediates, followed by their conjugation with the active moiety of rivastigmine.[1]

Experimental Protocols and Data Presentation

In Vitro Cholinesterase Inhibition Assay

Objective: To determine the inhibitory potency of rivastigmine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Methodology: The inhibitory activity of the compounds on AChE from electric eel and BChE from equine serum is assessed using a modified Ellman's spectrophotometric method. The assay is typically performed in a 96-well microplate.

-

Preparation of Reagents:

-

Phosphate buffer (0.1 M, pH 8.0).

-

AChE or BChE solution in buffer.

-

Test compound solutions at various concentrations.

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution.

-

Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate.

-

-

Assay Procedure:

-

Add the buffer, test compound solution, and enzyme solution to the wells.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).[9]

-

Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB.

-

Monitor the change in absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

-

The rate of reaction is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Data Summary: The following table summarizes the cholinesterase inhibitory activities of a series of novel rivastigmine-benzimidazole (RIV-BIM) hybrids compared to rivastigmine.

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

| Rivastigmine | 32.1 | - |

| Series 4 | ||

| 4a | 1.8 | 2.9 |

| 4b | 2.5 | 3.5 |

| 4c | 3.1 | 4.2 |

| 4d | 1.5 | 2.1 |

| Series 5 | ||

| 5a | 2.2 | 1.7 |

| 5b | 2.9 | 0.9 |

| 5d | 1.9 | 1.1 |

Data adapted from a study on novel RIV-BIM hybrids. All the synthesized compounds demonstrated better AChE inhibition than rivastigmine.[1] Compounds of series 5 were found to be more potent inhibitors of BChE.[1]

Aβ Aggregation Inhibition Assay

Objective: To evaluate the ability of rivastigmine derivatives to inhibit the aggregation of amyloid-beta (Aβ) peptide.

Methodology: A thioflavin T (ThT) fluorescence assay is commonly used to monitor Aβ aggregation. ThT is a fluorescent dye that binds to the beta-sheet structures of amyloid fibrils, resulting in a significant increase in its fluorescence emission.

-

Preparation of Reagents:

-

Aβ42 peptide solution.

-

Phosphate buffer (pH 7.4).

-

Test compound solutions at a fixed concentration (e.g., 20 µM).

-

Thioflavin T (ThT) solution.

-

-

Assay Procedure:

-

Mix the Aβ42 peptide solution with the test compound or vehicle control.

-

Incubate the mixture at 37°C for a specified period (e.g., 24-48 hours) to allow for aggregation.

-

After incubation, add the ThT solution to each sample.

-

Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of Aβ aggregation for each compound relative to the control.

-

Data Summary: The table below shows the inhibitory activity of RIV-BIM hybrids on self-induced and Cu(II)-induced Aβ42 aggregation.

| Compound | Self-Induced Aβ Aggregation Inhibition (%) | Cu(II)-Induced Aβ Aggregation Inhibition (%) |

| Series 5 | ||

| 5a | 42.1 | 40.3 |

| 5b | 58.7 | 60.8 |

| 5d | 55.2 | 57.4 |

Data from a study on RIV-BIM hybrids, indicating that compounds from series 5, particularly 5b and 5d, showed a good capacity to inhibit Aβ aggregation.[1]

Neuroprotection Assay

Objective: To assess the neuroprotective effects of rivastigmine derivatives against cellular toxicity induced by Aβ42 and oxidative stress.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability. It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Cell Culture:

-

Human neuroblastoma SH-SY5Y cells are commonly used.

-

Cells are cultured in appropriate media and conditions.

-

-

Assay Procedure:

-

Seed the SH-SY5Y cells in 96-well plates and allow them to attach.

-

Pre-treat the cells with various concentrations of the test compounds for a specified time.

-

Induce toxicity by exposing the cells to a stressor, such as Aβ42 peptide or a combination of ferrous sulfate and L-ascorbic acid (Fe/Asc) to induce oxidative stress.

-

After the incubation period with the stressor, add MTT solution to each well and incubate for a few hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Data Summary: The neuroprotective effects of selected RIV-BIM compounds against Aβ42-induced and oxidative stress-induced toxicity in SH-SY5Y cells are presented below.

| Compound | Concentration (µM) | Cell Viability (%) vs. Aβ42 | Cell Viability (%) vs. Fe/Asc |

| Control | - | 100 | 100 |

| Aβ42 alone | - | ~70 | - |

| Fe/Asc alone | - | - | ~70 |

| 4d | 3 | Significantly increased | - |

| 5a | 3 | - | Significantly increased |

In a study, compound 4d was found to significantly prevent Aβ-induced cell toxicity, while compound 5a showed a statistically significant neuroprotective effect against oxidative stress.[1]

Signaling Pathways and Visualizations

The neuroprotective effects of cholinesterase inhibitors and their derivatives are not solely due to the enhancement of cholinergic transmission but also involve the modulation of various intracellular signaling pathways.[7]

PI3K/AKT Signaling Pathway

Activation of the PI3K/AKT pathway is a crucial mechanism for promoting neuronal survival and neuroprotection.[7] Cholinesterase inhibitors can stimulate nicotinic acetylcholine receptors (nAChRs), which in turn can activate the PI3K/AKT cascade, leading to the inhibition of apoptotic pathways and the promotion of cell survival.[7]

Caption: PI3K/AKT signaling pathway for neuroprotection.

HIF-1α/VEGF Signaling Pathway

Recent studies suggest that rivastigmine can also modulate the HIF-1α/VEGF signaling pathway, which is involved in angiogenesis.[10] By increasing the levels of acetylcholine, rivastigmine can promote the expression of vascular endothelial growth factor (VEGF) through the hypoxia-inducible factor-1α (HIF-1α), potentially improving blood flow and providing neuroprotective effects in the brain.[10]

Caption: HIF-1α/VEGF pathway in rivastigmine-induced angiogenesis.

Experimental Workflow Visualization

The overall process for the preliminary screening of novel rivastigmine derivatives can be visualized as a logical workflow from synthesis to multi-faceted biological evaluation.

Caption: Workflow for preliminary screening of rivastigmine derivatives.

Conclusion

The preliminary screening of novel rivastigmine tartrate derivatives reveals the potential for developing multi-target compounds with enhanced efficacy for the treatment of Alzheimer's disease. By conjugating the rivastigmine moiety with other functional groups, it is possible to create hybrids that not only exhibit superior cholinesterase inhibition compared to the parent drug but also possess the ability to inhibit Aβ aggregation and provide neuroprotection against cellular stressors. The experimental protocols and data presented in this guide provide a framework for the initial evaluation of these promising derivatives. Further in-depth preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of the lead compounds identified through such screening processes.

References

- 1. Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. burjcdigital.urjc.es [burjcdigital.urjc.es]

- 4. researchgate.net [researchgate.net]

- 5. scienceopen.com [scienceopen.com]

- 6. Rivastigmine for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. communities.springernature.com [communities.springernature.com]

- 9. hakon-art.com [hakon-art.com]

- 10. Rivastigmine Regulates the HIF-1α/VEGF Signaling Pathway to Induce Angiogenesis and Improves the Survival of Random Flaps in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Quantification of Rivastigmine Tartrate in Plasma by HPLC

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed application note and protocol for the quantification of rivastigmine tartrate in plasma samples using High-Performance Liquid Chromatography (HPLC). The method described is a composite of validated procedures from peer-reviewed literature, designed to be robust and reproducible for pharmacokinetic studies.

Introduction

Rivastigmine is a carbamate inhibitor of acetylcholinesterase used for the treatment of mild to moderate dementia of the Alzheimer's type. Accurate quantification of rivastigmine in plasma is crucial for pharmacokinetic assessments, bioavailability studies, and therapeutic drug monitoring. This application note details a validated reverse-phase HPLC (RP-HPLC) method with UV detection for this purpose. The protocol includes procedures for sample preparation, chromatographic conditions, and method validation.

Principle of the Method

The method involves the separation of rivastigmine and an internal standard (IS) from plasma components using a reversed-phase HPLC column. Prior to chromatographic analysis, plasma proteins are removed, and the analytes are extracted from the plasma matrix. Quantification is achieved by comparing the peak area ratio of rivastigmine to the internal standard against a calibration curve constructed from plasma samples with known concentrations of the drug.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal Standard (e.g., Donepezil Hydrochloride, Risperidone, or Atorvastatin)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Ammonium acetate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Sodium dihydrogen phosphate (analytical grade)

-

1-Butanol (analytical grade)

-

n-Hexane (analytical grade)

-

Tert-butyl methyl ether (TBME)

-

Water (HPLC grade or Milli-Q)

-

Drug-free human or animal plasma

Instrumentation

A standard HPLC system equipped with:

-

Isocratic or Gradient Pump

-

Autosampler

-

Column Oven

-

UV-Vis or Diode Array Detector

Preparation of Solutions

-

Stock Solution of Rivastigmine (1 mg/mL): Accurately weigh and dissolve the equivalent of 10 mg of rivastigmine free base (16 mg of rivastigmine hydrogen tartrate) in 10 mL of methanol.[1] Store at -20°C.[2]

-

Stock Solution of Internal Standard (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., Donepezil) in methanol. Store at -20°C.[2]

-

Working Standard Solutions: Prepare working standard solutions of rivastigmine and the internal standard by diluting the stock solutions with an appropriate solvent (e.g., methanol or 0.1% acetic acid).[1][2]

Sample Preparation

Two primary methods for sample preparation are widely used: Protein Precipitation and Liquid-Liquid Extraction.

Protocol 1: Protein Precipitation (PP) [3]

-

To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

-

Vortex for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and inject a portion into the HPLC system.

Protocol 2: Liquid-Liquid Extraction (LLE) [2][4]

-

To 1 mL of plasma sample in a polypropylene tube, add a known amount of the internal standard.

-

Add 100 µL of 1 M NaOH to alkalinize the sample.

-

Add 3 mL of the extraction solvent (e.g., 1-butanol/n-hexane (2:98 v/v) or tert-butyl methyl ether).[1][2]

-

Vortex for 10 minutes.

-

Centrifuge at 6000 g for 5 minutes.

-

Transfer the organic layer to a clean tube.

-

For methods involving back-extraction, add 150 µL of 0.1% acetic acid to the organic phase, vortex, and centrifuge. The aqueous (acidic) layer is then collected.[2]

-

Evaporate the solvent to dryness under a stream of nitrogen at 40-50°C.

-

Reconstitute the residue in 150 µL of the mobile phase and inject into the HPLC system.[1]

Chromatographic Conditions

The following table summarizes typical chromatographic conditions. Researchers should optimize these based on their specific instrumentation and column.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Thermo Hypersil C4 (250 x 4.6 mm, 5 µm)[5][6] | Silica Column (250 x 4.6 mm, 5 µm)[2][4] | Inertsil ODS-3V (C18) |

| Mobile Phase | 0.01 M Ammonium Acetate Buffer (pH 4.0 with orthophosphoric acid) : Acetonitrile (60:40, v/v)[5][6] | Acetonitrile : 50 mM Sodium Dihydrogen Phosphate (17:83 v/v, pH 3.1)[2][4] | Ammonium Acetate Buffer (20 mM, pH 4.5) : Acetonitrile (76:24, v/v)[1] |

| Flow Rate | 1.0 mL/min[5][6] | 1.3 mL/min[2][4] | 1.0 mL/min[1] |

| Detection | UV at 220 nm[5][6][7] | UV at 200 nm[2] | Fluorescence (Excitation: 220 nm, Emission: 289 nm)[8] |

| Column Temp. | Ambient | 50°C[2][4] | Not Specified |

| Injection Vol. | 20-50 µL | 80 µL[9] | 50 µL[1] |

| Internal Standard | Atorvastatin[5][6] | Donepezil[2][4] | Venlafaxine[1] |

Calibration Curve and Quality Control Samples

-

Calibration Standards: Prepare calibration standards by spiking drug-free plasma with known concentrations of rivastigmine. A typical range is 0.5-16 ng/mL or 75-3000 ng/mL, depending on the sensitivity of the method.[2][3]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the method.

Data Presentation: Quantitative Summary

The following tables summarize the quantitative data from various validated methods reported in the literature.

Table 1: Method Validation Parameters

| Parameter | Method 1 | Method 2 | Method 3 |

| Linearity Range | 75 - 3,000 ng/mL[3] | 0.5 - 16 ng/mL[2][4] | 1.5 - 7.5 µg/mL (for formulation)[5] |

| Correlation Coefficient (r²) | > 0.997[3] | > 0.999[2][4] | > 0.999[5] |

| Limit of Quantification (LOQ) | 75 ng/mL[3] | 0.5 ng/mL[2][4] | 15 ng/mL[5] |

| Limit of Detection (LOD) | Not Specified | 0.2 ng/mL[2][4] | 5 ng/mL[5] |

Table 2: Accuracy and Precision Data

| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |

| Low, Mid, High | Within acceptable limits (not specified) | Within acceptable limits (not specified) | 85-115% | [3] |

| 0.5, 4, 12 ng/mL | 2.6 - 6.4% | 3.2 - 9.1% | -7.0 to 2.4% (mean error) | [2] |

Table 3: Recovery Data

| Analyte | QC Level | Recovery (%) | Sample Preparation | Reference |

| Rivastigmine | Low, Mid, High | 96.73 - 109.81% | Protein Precipitation | [3] |

| Rivastigmine | Not Specified | 90.8% | Liquid-Liquid Extraction | [2][4] |

| Internal Standard (Donepezil) | Not Specified | 95.7% | Liquid-Liquid Extraction | [2][4] |

| Rivastigmine | LQC, HQC | >90% | Liquid-Liquid Extraction | [1] |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for Rivastigmine Quantification in Plasma.

This application note provides a comprehensive guide for the quantification of rivastigmine in plasma. For successful implementation, it is essential to perform a full method validation according to the relevant regulatory guidelines (e.g., FDA or EMA).

References

- 1. High Performance Liquid Chromatographic Fluorescence Detection Method for the Quantification of Rivastigmine in Rat Plasma and Brain: Application to Preclinical Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Performance Liquid Chromatographic Determination of Rivastigmine in Human Plasma for Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. brieflands.com [brieflands.com]

- 5. researchgate.net [researchgate.net]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. ajpaonline.com [ajpaonline.com]

- 8. irjet.net [irjet.net]

- 9. researchgate.net [researchgate.net]

Application Notes & Protocols: Synthesis of Rivastigmine-Loaded Solid Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis and characterization of rivastigmine-loaded solid lipid nanoparticles (SLNs). SLNs are advanced drug delivery systems that offer the potential to enhance the bioavailability of drugs like rivastigmine, particularly for neurodegenerative disorders such as Alzheimer's disease.[1][2] The protocols outlined below are based on established methodologies, including microemulsion and high-shear homogenization followed by ultrasonication.

Overview

Rivastigmine, a cholinesterase inhibitor, is used in the management of dementia associated with Alzheimer's and Parkinson's diseases. However, its clinical efficacy can be limited by poor bioavailability.[1] Encapsulating rivastigmine within SLNs presents a promising strategy to overcome this limitation. These nanoparticles, composed of biodegradable and biocompatible lipids, can protect the drug from degradation and facilitate its transport across biological membranes.[3] This protocol will detail two common methods for preparing rivastigmine-loaded SLNs and the subsequent characterization techniques.

Materials and Equipment

Materials:

-

Rivastigmine Tartrate

-

Co-surfactant: Sodium Taurocholate[1]

-

Methanol[4]

-

Purified Water (Milli-Q or equivalent)

-

Dialysis tubing (MWCO 12 kDa)[5]

-

Phosphate Buffered Saline (PBS)

Equipment:

-

Magnetic stirrer with heating plate

-

Particle size analyzer (Dynamic Light Scattering)

-

Zeta potential analyzer

-

UV-Vis Spectrophotometer

-

Centrifuge

-

Freeze dryer (Lyophilizer)

-

Scanning Electron Microscope (SEM)

-

Differential Scanning Calorimeter (DSC)

-

Fourier Transform Infrared (FTIR) Spectrometer

Experimental Protocols

Method 1: Microemulsion Technique

This method involves the formation of a drug-loaded lipid melt, which is then dispersed in a hot aqueous surfactant solution to form a microemulsion. This is subsequently cooled to form the SLNs.[1]

Protocol:

-

Preparation of Lipid Phase:

-

Accurately weigh the required amounts of stearic acid (lipid) and this compound.

-

Melt the stearic acid by heating it to approximately 50°C.[1]

-

Add the this compound to the molten lipid and sonicate until the drug is completely dissolved.[1]

-

Add Poloxamer 188 (surfactant) to the lipid phase and stir for 2 minutes.[1]

-

-

Preparation of Aqueous Phase:

-

Dissolve sodium taurocholate (co-surfactant) in purified water.

-

Heat the aqueous phase to the same temperature as the lipid phase (50°C).[1]

-

-

Formation of Microemulsion:

-

Add the hot aqueous phase to the molten lipid phase under continuous mechanical stirring for 10-15 minutes to form an oil-in-water (o/w) microemulsion.[1]

-

-

Formation of Solid Lipid Nanoparticles:

-

Disperse the warm microemulsion into cold water (2-4°C) under constant stirring. The volume ratio of microemulsion to cold water should be optimized, for example, 1:25 to 1:50.[11]

-

Continue stirring for approximately 3 hours to allow for the formation and stabilization of the SLNs.[1]

-

Subject the resulting SLN dispersion to ultrasonication for 10 minutes to ensure a narrow particle size distribution.[1]

-

-

Purification and Storage:

-

The SLN dispersion can be lyophilized to obtain a free-flowing powder for long-term storage.[1]

-

Method 2: High-Shear Homogenization and Ultrasonication

This technique utilizes high mechanical forces to disperse the lipid phase in the aqueous phase, followed by sonication to reduce the particle size to the nanometer range.[8]

Protocol:

-

Preparation of Lipid Phase:

-

Preparation of Aqueous Phase:

-

Prepare an aqueous solution of Polysorbate 80 (surfactant).

-

Heat the aqueous surfactant solution to a temperature 3-5°C above the melting point of the lipid.[4]

-

-

Formation of Pre-emulsion:

-

Add the hot lipid phase to the hot aqueous phase under high-shear homogenization (e.g., 13,400 rpm for 5 minutes) to form a coarse oil-in-water emulsion.[9]

-

-

Formation of Solid Lipid Nanoparticles:

-

Immediately subject the hot pre-emulsion to probe sonication to reduce the particle size.[4]

-

Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

-

-

Purification and Storage:

-

Centrifuge the SLN dispersion to separate the nanoparticles from the aqueous phase.

-

Wash the pellet with purified water and resuspend for analysis or freeze-dry for storage.

-

Characterization of Rivastigmine-Loaded SLNs

Thorough characterization is crucial to ensure the quality and efficacy of the prepared SLNs. The following are key characterization techniques:

Particle Size, Polydispersity Index (PDI), and Zeta Potential

-

Method: Dynamic Light Scattering (DLS) is used to determine the mean particle size and PDI. The zeta potential, an indicator of colloidal stability, is also measured using the same instrument.[4]

-

Procedure: Dilute the SLN dispersion with purified water and analyze using a Zetasizer.

Entrapment Efficiency (%EE) and Drug Loading (%DL)

-

Method: The amount of rivastigmine encapsulated within the SLNs is determined by separating the free drug from the nanoparticles.[1]

-

Procedure:

-

Centrifuge the SLN dispersion at high speed (e.g., 15,000 rpm for 30 minutes).[1]

-

Collect the supernatant containing the unentrapped drug.

-

Measure the concentration of rivastigmine in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 221 nm or 263 nm).[1][4]

-

Calculate the %EE and %DL using the following formulas:

%EE = [(Total Drug - Free Drug) / Total Drug] x 100 %DL = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

-

Surface Morphology

-

Method: Scanning Electron Microscopy (SEM) is used to visualize the shape and surface characteristics of the SLNs.[1]

-

Procedure: A drop of the SLN dispersion is placed on a stub, air-dried, and then sputter-coated with gold before imaging.

In Vitro Drug Release

-

Method: The dialysis bag method is commonly used to study the release profile of rivastigmine from the SLNs.[5]

-

Procedure:

-

Place a known amount of the SLN dispersion in a dialysis bag.

-

Immerse the bag in a receptor medium (e.g., PBS pH 7.4) maintained at 37°C with constant stirring.[5]

-

At predetermined time intervals, withdraw aliquots from the receptor medium and replace with fresh medium.[5]

-

Analyze the withdrawn samples for rivastigmine content using a UV-Vis spectrophotometer.

-

Data Presentation

The quantitative data obtained from the characterization studies should be summarized in tables for clear comparison.

Table 1: Physicochemical Properties of Rivastigmine-Loaded SLNs

| Formulation Code | Lipid | Surfactant | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) |

| R-SLN-01 | Stearic Acid | Poloxamer 188 | 137 - 1300[1] | 0.590 - 1.279[1] | -3.27 to -27.31[1] | 92.82 - 99.80[1] |

| R-SLN-02 | GMS | Polysorbate 80 | 110.2[4] | - | - | 82.56[4] |

| R-SLN-03 | - | - | 222 - 414[12] | - | 31.74[12] | 57.28[12] |

Table 2: In Vitro Drug Release Profile of an Optimized Rivastigmine-Loaded SLN Formulation

| Time (hours) | Cumulative Drug Release (%) |

| 1 | |

| 2 | |

| 4 | |

| 8 | |

| 12 | |

| 24 | |

| 48 |

Note: The data in the tables are examples based on literature and should be replaced with experimental results.

Visualizations

Experimental Workflow

Caption: Experimental workflow for synthesizing and characterizing rivastigmine-loaded SLNs.

Proposed Mechanism for Brain Delivery

Caption: Proposed mechanism of rivastigmine-loaded SLNs for enhanced brain delivery.

References

- 1. Formulation and Characterization of Rivastigmine Loaded Solid Lipid Nanoparticles - IJPRS [ijprs.com]

- 2. QbD-based this compound-loaded solid lipid nanoparticles for enhanced intranasal delivery to the brain for Alzheimer's therapeutics [pubmed.ncbi.nlm.nih.gov]

- 3. Double Optimization of Rivastigmine-Loaded Nanostructured Lipid Carriers (NLC) for Nose-to-Brain Delivery Using the Quality by Design (QbD) Approach: Formulation Variables and Instrumental Parameters | MDPI [mdpi.com]

- 4. QbD-based this compound-loaded solid lipid nanoparticles for enhanced intranasal delivery to the brain for Alzheimer's therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation, characterization, and in vivo evaluation of Rose damascene extract loaded solid lipid nanoparticles for targeted brain delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Review on the Scale-Up Methods for the Preparation of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Double Optimization of Rivastigmine-Loaded Nanostructured Lipid Carriers (NLC) for Nose-to-Brain Delivery Using the Quality by Design (QbD) Approach: Formulation Variables and Instrumental Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

Determining Rivastigmine Tartrate Encapsulation Efficiency in PLGA Nanoparticles: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for determining the encapsulation efficiency (EE) and drug loading capacity (DLC) of rivastigmine tartrate within poly(lactic-co-glycolic acid) (PLGA) nanoparticles. The protocols described herein are essential for the characterization and quality control of nanoparticulate drug delivery systems. Both indirect and direct methods for quantifying encapsulated rivastigmine are presented, utilizing UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC) for analysis. Furthermore, this guide includes a schematic representation of the experimental workflow and the signaling pathway of rivastigmine.

Introduction

This compound, a cholinesterase inhibitor, is a widely used therapeutic agent for the management of dementia associated with Alzheimer's and Parkinson's diseases. Encapsulation of rivastigmine within biodegradable and biocompatible polymers like PLGA offers the potential for controlled release, improved bioavailability, and targeted delivery to the central nervous system. Accurate determination of the amount of drug successfully encapsulated within these nanoparticles is a critical parameter for formulation development, optimization, and ensuring therapeutic efficacy.

Encapsulation efficiency is defined as the percentage of the initial drug that is successfully entrapped within the nanoparticles. Drug loading capacity refers to the percentage of the drug's weight relative to the total weight of the nanoparticles. This application note provides step-by-step protocols for both indirect and direct quantification methods.

Experimental Protocols

Materials and Reagents

-

This compound-loaded PLGA nanoparticles

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Deionized water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Dichloromethane (DCM)

-

Centrifuge tubes

-

Syringe filters (0.22 µm)

-

UV-Vis Spectrophotometer

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Ultracentrifuge

Protocol 1: Indirect Determination of Encapsulation Efficiency

This method quantifies the amount of free, unencapsulated this compound in the supernatant after separating the nanoparticles.

1. Nanoparticle Separation: a. Transfer a known volume (e.g., 1 mL) of the rivastigmine-loaded PLGA nanoparticle suspension into an ultracentrifuge tube. b. Centrifuge the suspension at a high speed (e.g., 15,000 rpm) for a sufficient time (e.g., 30-45 minutes) at 4°C to pellet the nanoparticles.[1] c. Carefully collect the supernatant, which contains the unencapsulated drug.

2. Quantification of Free Drug: a. Using UV-Vis Spectrophotometry: i. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. ii. Measure the absorbance of the filtered supernatant at the maximum wavelength (λmax) of this compound (approximately 219-220 nm) using a UV-Vis spectrophotometer.[2][3] iii. Use a pre-established standard calibration curve of this compound in the same medium (e.g., PBS) to determine the concentration of the free drug.

3. Calculation of Encapsulation Efficiency (EE) and Drug Loading Capacity (DLC):

-

Encapsulation Efficiency (%EE):

-

Drug Loading Capacity (%DLC):

(Note: The weight of the nanoparticles can be determined by lyophilizing a known volume of the nanoparticle suspension after washing to remove free drug and other excipients.)

Protocol 2: Direct Determination of Encapsulation Efficiency

This method involves disrupting the nanoparticles to release the encapsulated drug and then quantifying the total amount of entrapped drug.

1. Nanoparticle Lysis: a. After separating the nanoparticles by ultracentrifugation as described in Protocol 1 (Step 1), discard the supernatant. b. Resuspend the nanoparticle pellet in a suitable organic solvent that dissolves PLGA, such as dichloromethane (DCM). c. Vortex or sonicate the mixture to ensure complete dissolution of the nanoparticles and release of the encapsulated rivastigmine.

2. Drug Extraction and Quantification: a. Evaporate the organic solvent (e.g., under a gentle stream of nitrogen). b. Reconstitute the dried residue (containing the drug and polymer) in a known volume of a suitable solvent in which rivastigmine is soluble (e.g., mobile phase for HPLC or PBS for UV-Vis). c. Quantify the amount of rivastigmine using either UV-Vis spectrophotometry or HPLC as described in Protocol 1 (Step 2).

3. Calculation of Encapsulation Efficiency (EE) and Drug Loading Capacity (DLC):

-

Encapsulation Efficiency (%EE):

-

Drug Loading Capacity (%DLC):

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the encapsulation efficiency studies.

Table 1: UV-Vis Spectrophotometry Parameters for this compound Quantification

| Parameter | Value |

| Wavelength (λmax) | ~220 nm[3] |

| Solvent/Blank | PBS (pH 7.4) |

| Linearity Range (µg/mL) | 2 - 20 |

| Correlation Coefficient (R²) | > 0.999 |

Table 2: HPLC Parameters for this compound Quantification

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 0.01M Ammonium Acetate Buffer : Acetonitrile (70:30 v/v)[4] |

| Flow Rate | 1.0 mL/min[4] |

| Detection Wavelength | 219 nm[4] |

| Injection Volume | 20 µL |

| Retention Time | ~4.4 min[4] |

Table 3: Example Data for Encapsulation Efficiency and Drug Loading Capacity

| Formulation ID | Total Drug (mg) | Free Drug (mg) - Indirect | Encapsulated Drug (mg) - Direct | Weight of Nanoparticles (mg) | %EE (Indirect) | %EE (Direct) | %DLC |

| RIVA-NP-01 | 10 | 1.5 | 8.4 | 95 | 85.0% | 84.0% | 8.8% |

| RIVA-NP-02 | 10 | 2.1 | 7.8 | 98 | 79.0% | 78.0% | 8.0% |

| RIVA-NP-03 | 10 | 1.2 | 8.7 | 93 | 88.0% | 87.0% | 9.4% |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for determining encapsulation efficiency.

Rivastigmine Signaling Pathway

Caption: Mechanism of action of Rivastigmine.

Discussion

The choice between the indirect and direct methods for determining encapsulation efficiency depends on several factors. The indirect method is generally simpler and faster as it involves fewer sample preparation steps. However, it can sometimes overestimate the encapsulation efficiency if the drug adsorbs to the surface of the nanoparticles or if some of the drug degrades during the formulation process. The direct method provides a more accurate measurement of the encapsulated drug but is more labor-intensive and involves the use of organic solvents.

For quantification, HPLC is the preferred method due to its higher specificity, sensitivity, and ability to separate the drug from potential interfering substances. UV-Vis spectrophotometry can be a viable alternative for rapid screening and in-process controls, provided that there are no other components in the sample that absorb at the same wavelength as rivastigmine.

It is recommended to perform both indirect and direct methods during the initial stages of formulation development to obtain a comprehensive understanding of the drug encapsulation process. For routine quality control, a validated indirect method using HPLC is often sufficient.

Conclusion

This application note provides a detailed and practical guide for researchers and scientists to accurately determine the encapsulation efficiency and drug loading capacity of this compound in PLGA nanoparticles. The described protocols, along with the provided data presentation templates and visualizations, will aid in the systematic development and characterization of novel drug delivery systems for neurodegenerative diseases.

References

Application Notes and Protocols for Measuring Rivastigmine Tartrate Release from a Hydrogel Formulation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for quantifying the in vitro release of rivastigmine tartrate from a hydrogel formulation. The protocols herein describe the use of a Franz diffusion cell apparatus for the release study, followed by quantification of the released drug using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

Principle of In Vitro Drug Release Testing

In vitro release testing is a critical tool in the development of topical and transdermal drug delivery systems, including hydrogels. It measures the rate and extent of drug release from the formulation under controlled laboratory conditions that mimic physiological conditions. This data is essential for formulation optimization, quality control, and for predicting in vivo performance. The Franz diffusion cell is a widely accepted apparatus for these studies, consisting of a donor chamber, a receptor chamber, and a synthetic membrane separating the two. The hydrogel is applied to the membrane in the donor chamber, and the amount of drug that diffuses through the membrane into the receptor medium is measured over time.

Experimental Protocols

In Vitro Release Study using Franz Diffusion Cell

This protocol outlines the steps for conducting an in vitro release study of a this compound hydrogel using a Franz diffusion cell.[1][2][3]

Materials and Equipment:

-

Franz diffusion cells

-

Synthetic membrane (e.g., cellulose acetate, polysulfone)[3]

-

Receptor medium (e.g., Phosphate Buffered Saline pH 7.4)[4][5]

-

Magnetic stirrer and stir bars

-

Water bath or heating block to maintain 32°C[3]

-

Syringes and needles for sampling

-

This compound hydrogel formulation

-